molecular formula C7H5N3O2 B023877 4-Amino-3-nitrobenzonitrile CAS No. 6393-40-4

4-Amino-3-nitrobenzonitrile

Cat. No.: B023877
CAS No.: 6393-40-4
M. Wt: 163.13 g/mol
InChI Key: JAHADAZIDZMHOP-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Scientific Research Applications

4-Amino-3-nitrobenzonitrile is utilized in several scientific research fields:

Safety and Hazards

4-Amino-3-nitrobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers on this compound include studies on its base pairs with uracil, thymine, and cytosine nucleobases . These studies provide valuable insights into the properties and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the amino group can participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

  • 4-Aminobenzonitrile
  • 3-Nitrobenzonitrile
  • 4-Nitrobenzonitrile

Comparison: 4-Amino-3-nitrobenzonitrile is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHADAZIDZMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344315
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6393-40-4
Record name 4-Amino-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6393-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml) was added potassium nitrate in small portions at a temperature not exceeding 10° C. The reaction mixture was stirred at 5°-10° C. for 2 hours and poured into ice-water and the separated crystals were collected by suction. To the crystals was added 4N hydrochloric acid (100 ml) and the mixture was refluxed for 2 hours. After cooling to room temperature, the crystals were recovered by filtration, washed with water and dried under reduced pressure to give 7.22 g of 4-amino-3-nitrobenzonitrile.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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